molecular formula C27H30N2O3 B11531091 N,N'-[(4-butoxyphenyl)methanediyl]bis(2-phenylacetamide)

N,N'-[(4-butoxyphenyl)methanediyl]bis(2-phenylacetamide)

Cat. No.: B11531091
M. Wt: 430.5 g/mol
InChI Key: TUGIBKWHFCHJHB-UHFFFAOYSA-N
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Description

N-[(4-Butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-butoxybenzaldehyde with phenylacetic acid and an amine derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can simplify the compound by removing oxygen atoms or adding hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a simpler amine derivative.

Scientific Research Applications

N-[(4-Butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-Butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(4-Butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide include:

  • N-(4-Butylphenyl)-2-phenoxyacetamide
  • N-(4-Sec-butylphenyl)-2-phenoxyacetamide
  • 2-(2-Butylphenoxy)-N-(4-isopropyl-3-methylphenyl)acetamide

Uniqueness

What sets N-[(4-Butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective.

Properties

Molecular Formula

C27H30N2O3

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(4-butoxyphenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide

InChI

InChI=1S/C27H30N2O3/c1-2-3-18-32-24-16-14-23(15-17-24)27(28-25(30)19-21-10-6-4-7-11-21)29-26(31)20-22-12-8-5-9-13-22/h4-17,27H,2-3,18-20H2,1H3,(H,28,30)(H,29,31)

InChI Key

TUGIBKWHFCHJHB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(NC(=O)CC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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